2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setup.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Acylation: Reaction with acyl chlorides to form acyl derivatives.
Amidation: Reaction with amines to form amides.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, acyl chlorides, amines, and alkyl halides. The reactions typically require acidic or basic conditions, depending on the specific transformation .
Major Products
The major products formed from these reactions include esters, acyl derivatives, amides, and ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylbenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-hydroxy-4-methylbenzoic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Salicylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3O3 |
---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XMLFPUBZFSJWCN-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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